1-(4-Methoxyphenyl)-4-methylpentan-1-amine
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Overview
Description
1-(4-Methoxyphenyl)-4-methylpentan-1-amine is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a pentan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-4-methylpentan-1-amine typically involves the reaction of 4-methoxyphenylacetonitrile with a suitable Grignard reagent, followed by reduction. The reaction conditions often include the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods: Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound. The process generally includes steps like nitration, reduction, and purification through crystallization .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-4-methylpentan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions often involve hydrogenation using catalysts like Pd/C.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium.
Reduction: Hydrogen gas in the presence of Pd/C.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Corresponding amines.
Substitution: Alkylated amines.
Scientific Research Applications
1-(4-Methoxyphenyl)-4-methylpentan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-4-methylpentan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. It acts as a serotonin releasing agent, binding to alpha receptors to mediate its effects. This interaction influences various biochemical pathways, leading to its observed pharmacological effects .
Comparison with Similar Compounds
4-Methoxyamphetamine: Shares a similar methoxyphenyl structure but differs in its amine chain length and substitution pattern.
Methedrone: Another compound with a methoxyphenyl group, used recreationally and structurally related to amphetamines.
Uniqueness: 1-(4-Methoxyphenyl)-4-methylpentan-1-amine is unique due to its specific structural configuration, which imparts distinct pharmacological properties compared to other methoxyphenyl derivatives. Its longer pentan-1-amine chain differentiates it from shorter-chain analogs, potentially affecting its binding affinity and biological activity .
Properties
Molecular Formula |
C13H21NO |
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Molecular Weight |
207.31 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-4-methylpentan-1-amine |
InChI |
InChI=1S/C13H21NO/c1-10(2)4-9-13(14)11-5-7-12(15-3)8-6-11/h5-8,10,13H,4,9,14H2,1-3H3 |
InChI Key |
PSMDLDWELMSNCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C1=CC=C(C=C1)OC)N |
Origin of Product |
United States |
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